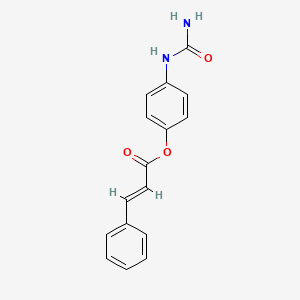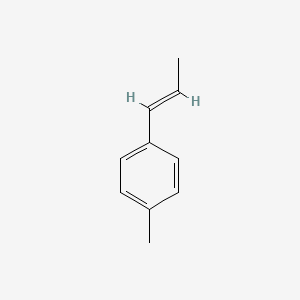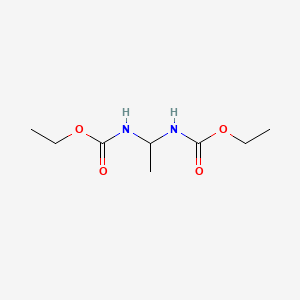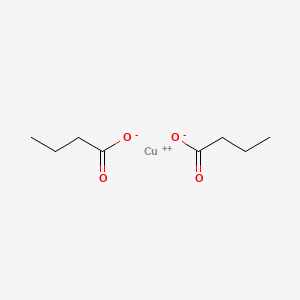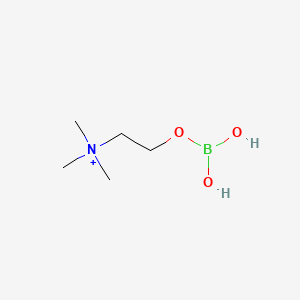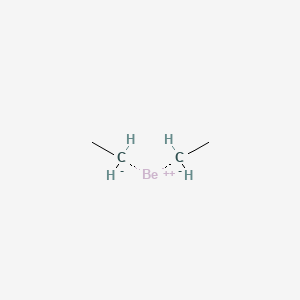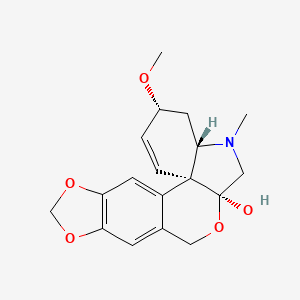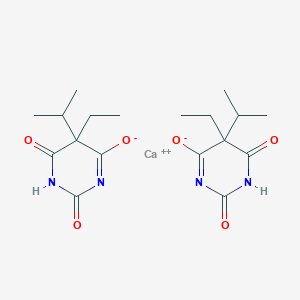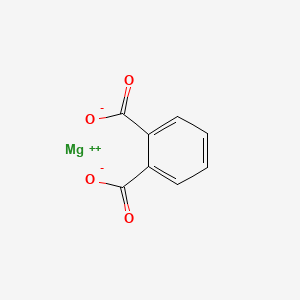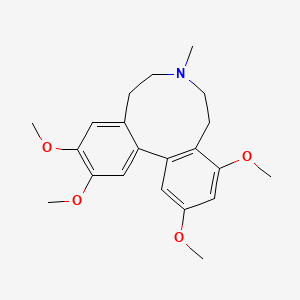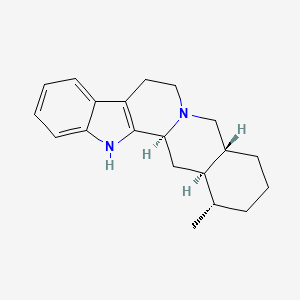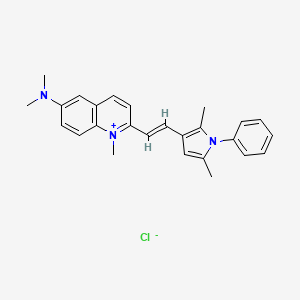
Pyrvinium chloride
Übersicht
Beschreibung
Pyrviniumchlorid ist eine synthetische organische Verbindung, die zur Familie der Cyaninfarbstoffe gehört. Es wird seit über 70 Jahren klinisch als Anthelminthikum eingesetzt, vor allem zur Behandlung von Madenwürmern.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Pyrviniumchlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Skraup-Synthese und die Paal-Knorr-Synthese. Die Skraup-Synthese wird zur Herstellung des Chinolinringsystems verwendet, während die Paal-Knorr-Synthese zur Bildung des Pyrrolrings eingesetzt wird . Eine andere Methode beinhaltet die Friedländer-Synthese, die einen alternativen konvergenten Weg zu Pyrviniumtriflatsalzen bietet .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pyrviniumchlorid erfolgt in der Regel durch die Reaktion von Pyrviniummethylsulfat mit Dinatriumpamoat. Dieser Prozess liefert Pyrviniumpamoat, das durch weitere chemische Reaktionen in Pyrviniumchlorid umgewandelt werden kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrvinium chloride can be synthesized through several methods. One common approach involves the Skraup synthesis and Paal-Knorr synthesis. The Skraup synthesis is used to create the quinoline ring system, while the Paal-Knorr synthesis is employed to form the pyrrole ring . Another method involves the Friedländer synthesis, which provides an alternative convergent route to pyrvinium triflate salts .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of pyrvinium methyl sulfate with disodium pamoate. This process yields pyrvinium pamoate, which can then be converted to this compound through further chemical reactions .
Analyse Chemischer Reaktionen
Reaktionstypen
Pyrviniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pyrviniumchlorid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können Pyrviniumchlorid in seine reduzierten Formen umwandeln.
Substitution: Pyrviniumchlorid kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Pyrviniumchlorid verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen für diese Reaktionen hängen von den gewünschten Produkten und der Art der verwendeten Reagenzien ab .
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus den Reaktionen von Pyrviniumchlorid hängen von der Art der Reaktion ab. So können Oxidationreaktionen oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene substituierte Pyrviniumverbindungen produzieren können .
Wissenschaftliche Forschungsanwendungen
Chemie: Pyrviniumchlorid wird in der chemischen Forschung als Fluoreszenzsonde und Farbstoff verwendet.
Biologie: Es wurde in biologischen Studien eingesetzt, um zelluläre Prozesse und Signalwege zu untersuchen.
Medizin: Pyrviniumchlorid hat sich als vielversprechend als Antikrebsmittel erwiesen, wobei Studien seine Wirksamkeit gegen verschiedene menschliche Krebsarten in vitro und in vivo gezeigt haben Es wurde auch untersucht, ob es das Magengeschwür verhindern kann, indem es bestimmte Stammzellpopulationen angreift.
Industrie: Pyrviniumchlorid wird bei der Herstellung von Farbstoffen und anderen chemischen Produkten verwendet.
Wirkmechanismus
Pyrviniumchlorid übt seine Wirkungen über verschiedene Mechanismen aus:
Hemmung der Glukoseaufnahme: Pyrviniumchlorid stört die Glukoseaufnahme durch Madenwürmer, was zu ihrem Tod führt.
Hemmung der mitochondrialen Atmung: Es hemmt den mitochondrialen Atmungskomplex 1 und stört so die zelluläre Energieproduktion.
Unterdrückung des Wnt-Signalwegs: Pyrviniumchlorid aktiviert Caseinkinase 1α, die den Wnt-Signalweg unterdrückt.
Wirkmechanismus
Pyrvinium chloride exerts its effects through several mechanisms:
Inhibition of Glucose Uptake: This compound interferes with glucose uptake by pinworms, leading to their death.
Inhibition of Mitochondrial Respiration: It inhibits mitochondrial respiration complex 1, disrupting cellular energy production.
Suppression of the Wnt Pathway: This compound activates casein kinase 1α, which suppresses the Wnt signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Pyrviniumchlorid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Wirkmechanismen einzigartig. Zu ähnlichen Verbindungen gehören:
Pyrviniumpamoat: Eine andere Form von Pyrvinium mit unterschiedlichen Gegenionen, wie z. B. Pamoat. .
Polyaminopyrimidine: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Pyrviniumchlorid auf und wurden auf ihre potenziellen Antikrebswirkungen untersucht.
Mitochondrien-Targeting-Peptoide: Diese Verbindungen zielen ähnlich wie Pyrviniumchlorid auf Mitochondrien ab und haben sich in der Krebsforschung als vielversprechend erwiesen.
Die einzigartige Kombination von Wirkmechanismen von Pyrviniumchlorid und seine Fähigkeit, spezifische zelluläre Signalwege anzusprechen, machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNXPCGVYRHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-84-5 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrvinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRVINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT7O310S39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


